molecular formula C18H18ClN3O4 B4610367 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide

Cat. No.: B4610367
M. Wt: 375.8 g/mol
InChI Key: PIMNEASHUXAKFA-UHFFFAOYSA-N
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Description

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group, an acetyl hydrazine moiety, and an ethylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide typically involves multiple steps:

    Formation of 4-chlorophenoxyacetyl chloride: This is achieved by reacting 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine.

    Hydrazine reaction: The 4-chlorophenoxyacetyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation with 4-ethylphenyl isocyanate: The hydrazide is then condensed with 4-ethylphenyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The chlorophenoxy group can interact with hydrophobic pockets in proteins, while the hydrazine moiety can form hydrogen bonds with active site residues. This dual interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2-(4-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
  • 4-(2-(2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Uniqueness

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-2-12-3-7-14(8-4-12)20-17(24)18(25)22-21-16(23)11-26-15-9-5-13(19)6-10-15/h3-10H,2,11H2,1H3,(H,20,24)(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMNEASHUXAKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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